molecular formula C6H10O3 B7798837 2-Hydroxyethyl methacrylate CAS No. 12676-48-1

2-Hydroxyethyl methacrylate

Cat. No. B7798837
CAS RN: 12676-48-1
M. Wt: 130.14 g/mol
InChI Key: WOBHKFSMXKNTIM-UHFFFAOYSA-N
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Scientific Research Applications

  • Biomedical Materials : HEMA is frequently used in the development of biocompatible and degradable polymers. These polymers are suitable for various biomedical applications, such as drug delivery systems and tissue engineering. Degradable and less toxic versions of poly(2-hydroxyethyl methacrylate) (PHEMA) with ester linkages in the backbone show promise in sustained drug delivery systems with high cell viability (Zhang et al., 2012).

  • Biosensors and Microfluidic Devices : HEMA-based hydrogels, like the pH-sensitive HEMA-DMAEMA hydrogel, are used in microfluidic devices as sensors and actuators. Their ability to change volume in response to environmental pH makes them ideal for these applications (Benjamin et al., 2018).

  • Ophthalmic Applications : PHEMA, derived from HEMA, is widely applied in ophthalmic applications, particularly in the creation of contact lenses and ocular drug delivery systems. Its excellent biocompatibility and minimal immunological response make it ideal for these applications (Zare et al., 2021).

  • Surface Modification and Tissue Engineering : HEMA is used to create surface-patterned hydrogels for tissue engineering. These patterns can retain their shape during isotropic swelling/deswelling cycles, making them useful in biomedical applications (Chiellini et al., 2001).

  • Drug Delivery Systems : HEMA is incorporated into hydrogel/clay nanocomposites for potential use as drug carriers. The incorporation efficiency and release control of drugs like paracetamol can be optimized by varying the concentration of clay within the hydrogel (Bounabi et al., 2016).

  • Dental Applications : HEMA is often used in dental materials, and its exposure to dental personnel and patients makes it a subject of study for allergic reactions and sensitization (Isaksson et al., 2005).

  • Heavy Metal Ion Removal : Nanoparticles of PHEMA have been studied for the removal of heavy metal ions like mercury(II) from solutions, highlighting its potential in environmental applications (Tükmen et al., 2010).

properties

IUPAC Name

2-hydroxyethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C6H10O3/c1-5(2)6(8)9-4-3-7/h7H,1,3-4H2,2H3
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InChI Key

WOBHKFSMXKNTIM-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCO
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Molecular Formula

C6H10O3
Record name 2-HYDROXYETHYL METHACRYLATE
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Related CAS

25249-16-5, 9016-69-7, 25736-86-1
Record name Poly(2-hydroxyethyl methacrylate)
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Record name Polyethylene glycol monomethacrylate homopolymer
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Record name Polyethylene glycol monomethacrylate
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DSSTOX Substance ID

DTXSID7022128
Record name 2-Hydroxyethyl methacrylate
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Molecular Weight

130.14 g/mol
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Physical Description

Liquid, Clear mobile liquid; [HSDB] Colorless liquid with an ester-like odor; [Alfa Aesar MSDS], COLOURLESS LIQUID.
Record name 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
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Record name 2-Hydroxyethyl methacrylate
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Boiling Point

67 °C @ 3.5 mm Hg, 250 °C (calculated)
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Flash Point

97 °C (closed cup), 97 °C c.c.
Record name 2-HYDROXYETHYL METHACRYLATE
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Solubility

Miscible with water and soluble in common org solvents, Solubility in water: miscible
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Density

1.034 @ 25 °C/4 °C, 1.07 g/cm³
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

0.12 [mmHg], 0.126 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 17
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Product Name

2-Hydroxyethyl Methacrylate

Color/Form

Clear mobile liquid

CAS RN

868-77-9, 12676-48-1
Record name 2-Hydroxyethyl methacrylate
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Record name 2-Hydroxyethyl methacrylate
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Record name Methacrylic acid, 2-hydroxyethyl ester
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Melting Point

FP: -12 °C
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Synthesis routes and methods I

Procedure details

A mixture was prepared by combining aprotinin 1 g.; elastatinal 0.1 g.; flurbiprofen 0.1 g.; dexamethasone sodium phosphate 0.1 g.; neomycin sulfate; and physiological saline up to 100 g. A contact lens form the crosslinked polymer of 2-hydroxyethyl methacrylate (38 percent by weight of equilibrium water) was swelled in the given solution for 24 hours. The contact lens was used for the treatment of nonhealing corneal erosions. Within a week after application the reepithalization was sped up. Extraordinary results were attained after severe etching and burning of the anterior segment of the eye. The intraocular inflammation did not develop, the cornea did not exhibit ulceration and healed with a scar to place within a month. The transparency recovered in the periphery of the cornea.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
neomycin sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 1 L three neck flask equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel was charged with THPE GE (112.5 g), mono-2-(methacryloyloxy)ethyl succinate (218.3 g), triethylamine (1.2 g), and Prostab® 5415 (0.2 g). The mixture was heated to 80° C. for 7.5 hr to obtain a pale yellow mixture. The mixture was dissolved in 1250 mL of ethyl acetate, extracted with 500 mL of water followed by 500 mL of saturated sodium bicarbonate solution. The solution was dried with anhydrous sodium sulphate, then added to 1 liter of silica gel (Merck silica gel 60), and the solvent was removed. The silica gel containing the compound was then added to a column with 2500 g of silica gel and was eluted with a mixture of hexanes and ethyl acetate to isolate a purified fraction of the desired compound, THPE GE Su HEMA. 1H NMR (500 MHz, CDCl3) Δ1.93 (s, 9H), 2.08 (s, 3H), 2.61-2.7 (m, 12H), 3.8-4.2 (m, 15H), 4.3-4.4 (m, 12H), 5.6 (m, 3H), 6.1 (m, 3H), 6.75 (m, 6H), 6.98 (m, 6H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5415
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

This example illustrates conjoint use of the fluoro acrylate and methacrylate. 75.81 g (40.8 wt. %) of the perfluoroalkyl methacrylate (DuPont's Zonyl-TM), 72.3 g (38.9 wt. %) of the perfluoroalkyl acrylate (Hoechst-Celanese NUVA HF), 17.61 g (9.5 wt. %) of methacrylic acid, and 19.98 g (10.8 wt. %) of 2-hydroxyethyl methacrylate were polymerized in 300 ml THF, using 0.55 g AIBN as initiator, employing above-described procedure. Yield: 79.1%.
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
fluoro acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.55 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The procedure of Example 4 is repeated, except with less catalyst (1.9 g, 46% iron), with methacrylic acid (2.0 g) used in place of acrylic acid, and slightly less ethylene oxide added (3.8 g). The reactor is heated to 70° C. for 1 hour. The results for the product hydroxyethylmethacrylate (HEMA) are presented in Table 2.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

The terpolymer (butadiene-styrene-HEMA) of Example 1 was compounded as in Example 1. A butadiene-styrene-glycidyl methacrylate (GMA) terpolymer was prepared using Recipe C (Table I), it was stripped, coagulated and compounded as in Example 1. The oil extended GMA terpolymer had a Mooney of 91. As seen from Table 3, the HEMA terpolymer gave compounds having better vibrotester resilience than compounds of the GMA terpolymer.
Name
butadiene styrene HEMA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
91
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl methacrylate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl methacrylate
Reactant of Route 4
2-Hydroxyethyl methacrylate
Reactant of Route 5
2-Hydroxyethyl methacrylate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl methacrylate

Citations

For This Compound
86,500
Citations
NA Peppas, HJ Moynihan… - Journal of biomedical …, 1985 - Wiley Online Library
… Poly(2-hydroxyethyl methacrylate) Poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels … Briefly, the monomer 2-hydroxyethyl methacrylate (HEMA) was polymerized in the presence of …
Number of citations: 281 onlinelibrary.wiley.com
JP Montheard, M Chatzopoulos… - … Science, Part C …, 1992 - Taylor & Francis
… 2-Hydroxyethyl methacrylate is a monomer with numerous … interest afforded to 2-hydroxyethyl methacrylate. This monomer, … The first synthesis of 2-hydroxyethyl methacrylate [2] and its …
Number of citations: 504 www.tandfonline.com
SL Tomić, MM Mićić, SN Dobić, JM Filipović… - Radiation Physics and …, 2010 - Elsevier
… Hydrogels based on 2-hydroxyethyl methacrylate copolymers are of a great interest in biomedical … Poly(2-hydroxyethyl methacrylate) (PHEMA) is also favorable because of its excellent …
Number of citations: 164 www.sciencedirect.com
TV Chirila, IJ Constable, GJ Crawford, S Vijayasekaran… - Biomaterials, 1993 - Elsevier
… The pore size and the in vivo behaviour of four poly(2-hydroxyethyl methacrylate) sponges were investigated. The sponges were synthesized by polymerization of monomer in 70, 80 …
Number of citations: 313 www.sciencedirect.com
JVM Weaver, I Bannister, KL Robinson… - …, 2004 - ACS Publications
The homopolymerization and block/statistical copolymerization of 2-hydroxyethyl methacrylate (HEMA) using atom transfer radical polymerization (ATRP) in methanol at 20 C has been …
Number of citations: 346 pubs.acs.org
PD Dalton, L Flynn, MS Shoichet - Biomaterials, 2002 - Elsevier
Hydrogel tubes of poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) (p(HEMA-co-MMA)) made by liquid–liquid centrifugal casting are being investigated as potential nerve …
Number of citations: 285 www.sciencedirect.com
FM Collares, FA Ogliari, CH Zanchi, CL Petzhold… - J Adhes …, 2011 - researchgate.net
Purpose: To evaluate the effect of variations in 2-hydroxyethyl methacrylate (HEMA) concentrations in an experimental comonomer blend on degree of conversion, water sorption, …
Number of citations: 114 www.researchgate.net
KL Beers, S Boo, SG Gaynor, K Matyjaszewski - Macromolecules, 1999 - ACS Publications
… One such monomer is 2-hydroxyethyl methacrylate (HEMA). HEMA is a major component in materials for contact lenses, drug delivery, and hydrogels used for a variety of applications, 1…
Number of citations: 419 pubs.acs.org
GH Hsiue, JA Guu, CC Cheng - Biomaterials, 2001 - Elsevier
… This work investigates pilocarpine trapped in a matrix diffusion-controlled drug delivery system using hydrophilic inserts of Poly(2-hydroxyethyl methacrylate) (pHEMA) to ensure an …
Number of citations: 136 www.sciencedirect.com
L Ferreira, MM Vidal, MH Gil - International journal of pharmaceutics, 2000 - Elsevier
Studies of dynamic and equilibrium swelling, structural characterisation and solute transport in swollen poly(2-hydroxyethyl methacrylate) gels (pHEMA) cross-linked with …
Number of citations: 178 www.sciencedirect.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.